

Solid-phase extraction protocol for Enniatin B1 from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Enniatin B1	
Cat. No.:	B191170	Get Quote

Application Notes and Protocols

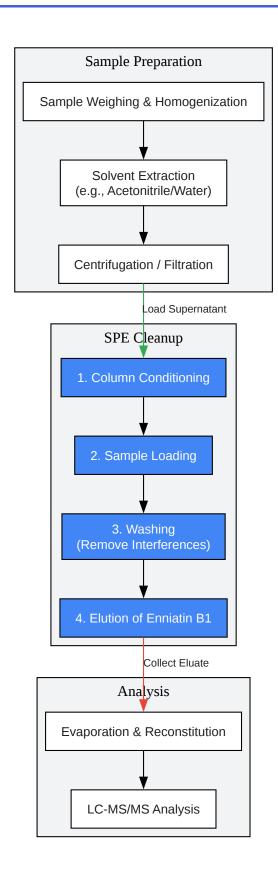
Topic: Solid-Phase Extraction Protocol for Enniatin B1 from Complex Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction **Enniatin B1** is an emerging mycotoxin, a toxic secondary metabolite produced by various Fusarium species[1][2]. It is a widespread contaminant found in cereals such as wheat, barley, maize, and their by-products[2][3][4]. Due to concerns about potential health effects from dietary exposure, regulatory bodies like the European Food Safety Authority (EFSA) have highlighted the need for sensitive and validated analytical methods to monitor its presence in food and feed[1][5]. The complexity of food and biological matrices often causes significant interference in instrumental analysis. Solid-Phase Extraction (SPE) is a critical sample cleanup technique that effectively removes these interferences, enabling accurate quantification of **Enniatin B1**, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1] [6]. This document provides detailed SPE protocols for extracting **Enniatin B1** from cereal-based products and biological fluids.

Experimental Workflow for **Enniatin B1** Analysis





Click to download full resolution via product page

Caption: General workflow for the extraction and analysis of **Enniatin B1**.



Protocol 1: Extraction of Enniatin B1 from Cereal and Feed Matrices

This protocol is adapted for matrices such as wheat flour, rice flour, and animal feed, utilizing a polymeric reversed-phase SPE sorbent[6][7].

- 1. Materials and Reagents
- Extraction Solvent: Acetonitrile/Water (e.g., 80:20, v/v).
- SPE Cartridge: Oasis PRIME HLB, or equivalent C18 column[6][8].
- Reconstitution Solvent: Methanol/Water (50:50, v/v).
- Enniatin B1 analytical standard.
- Vortex mixer, centrifuge, and nitrogen evaporator.
- 2. Sample Preparation and Extraction
- Weigh 2-5 g of the homogenized sample into a centrifuge tube.
- Add 10-20 mL of the extraction solvent (Acetonitrile/Water).
- Vortex vigorously for 2-3 minutes or shake for 60 minutes to ensure thorough extraction[9].
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant for the SPE cleanup step.
- 3. Solid-Phase Extraction (SPE) Procedure
- Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the column to dry.
- Loading: Load 2-5 mL of the sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).



- Washing: Wash the cartridge with 5 mL of a water-rich solvent (e.g., Water/Acetonitrile 90:10, v/v) to remove polar interferences.
- Elution: Elute **Enniatin B1** from the cartridge using 5-10 mL of an organic solvent like acetonitrile or methanol.
- Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the reconstitution solvent, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis[10].

Protocol 2: Extraction of Enniatin B1 from Biological Fluids (Urine/Plasma)

This protocol is designed for the analysis of **Enniatin B1** in complex biological fluids like human urine and plasma, utilizing a graphitized carbon black sorbent for efficient cleanup[1].

- 1. Materials and Reagents
- Pre-treatment Solution (for plasma): Methanol/Water mixture.
- SPE Cartridge: Graphitized Carbon Black (GCB) SPE cartridge[1].
- Washing Solvent: Dichloromethane/Methanol.
- Elution Solvent: Toluene/Acetonitrile.
- Enniatin B1 analytical standard.
- · Centrifuge and nitrogen evaporator.
- 2. Sample Pre-treatment
- Urine: Dilute the urine sample (e.g., 1:3 v/v) with water before loading[1].
- Plasma: Perform a protein precipitation step by adding a 3:1 ratio of acetonitrile to plasma, vortexing, and centrifuging to collect the supernatant[1][11]. Alternatively, treat plasma with a Methanol/Water mixture followed by centrifugation[11].



- 3. Solid-Phase Extraction (SPE) Procedure
- Conditioning: Condition the GCB cartridge with the elution solvent followed by methanol and then water.
- Loading: Load the pre-treated sample onto the SPE cartridge.
- Washing: Wash the cartridge sequentially with water and the washing solvent (e.g., Dichloromethane/Methanol) to remove matrix components.
- Elution: Elute the target analyte using the elution solvent (e.g., Toluene/Acetonitrile).
- Drying and Reconstitution: Evaporate the collected eluate to dryness under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

The performance of SPE methods for **Enniatin B1** varies by matrix and sorbent type. The following tables summarize key validation parameters from published studies.

Table 1: Method Performance Data for Enniatin B1 in Food and Feed Matrices

Matrix	SPE Sorbent	Recovery (%)	LOQ	LOD	Citation
Wheat Flour	Oasis Prime HLB	99.1 - 109.2%	0.1 μg/kg	0.03 μg/kg	[6]
Rice Flour	Oasis Prime HLB	96.4 - 105.4%	0.1 μg/kg	0.03 μg/kg	[6]
Wheat-based products	N/A (QuEChERS)	57 - 97%	0.5 - 2.5 μg/kg	0.15 - 0.75 μg/kg	[5]
Animal Feed	d-SPE (QuEChERS)	>70%	0.5 - 5.0 μg/kg	0.1 - 2.5 μg/kg	[3][12]
Maize	C18	88 - 113%	< 37.49 ng/g	< 21.10 ng/g	[8]



Table 2: Method Performance Data for Enniatin B1 in Biological Matrices

Matrix	SPE Sorbent	Recovery (%)	LOQ / MQL	LOD	Citation
Human Urine	Graphitized Carbon Black	76 - 103%	5 - 20 ng/L	N/A	[1]
Human Plasma	Graphitized Carbon Black	76 - 103%	20 - 40 ng/L	N/A	[1]
Human Urine	N/A (SALLE)	78 - 95%	0.001 ng/mL	0.0005 ng/mL	[2][13]

Key Considerations and Discussion

- Sorbent Selection: The choice of SPE sorbent is critical and depends on the matrix and the physicochemical properties of **Enniatin B1**. Polymeric sorbents like Oasis HLB are effective for cereals, while graphitized carbon black can provide excellent cleanup for complex biological fluids[1][6][8]. C18 is also a commonly used reversed-phase sorbent[8].
- Matrix Effects: Complex matrices can cause ion suppression or enhancement in the LC-MS/MS source, affecting quantification[2][6]. It is crucial to evaluate matrix effects and use mitigation strategies, such as matrix-matched calibration curves, to ensure data accuracy[2] [6].
- Method Validation: The analytical method, including the SPE protocol, should be thoroughly validated according to established guidelines, assessing parameters like linearity, recovery (trueness), precision (repeatability and reproducibility), and limits of detection (LOD) and quantification (LOQ)[1][2]. For instance, recoveries for Enniatin B1 in human urine and plasma have been reported between 76% and 103%, with quantification limits as low as 5 ng/L[1].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomonitoring of Enniatin B1 and Its Phase I Metabolites in Human Urine: First Large-Scale Study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. [Determination of beauvercin and enniatins in rice flour and wheat flour by solid phase extraction-ultra performance liquid chromatography-tandem mass spectrometry] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials PMC [pmc.ncbi.nlm.nih.gov]
- 8. estudogeral.uc.pt [estudogeral.uc.pt]
- 9. wur.nl [wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solid-phase extraction protocol for Enniatin B1 from complex matrices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191170#solid-phase-extraction-protocol-for-enniatin-b1-from-complex-matrices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com